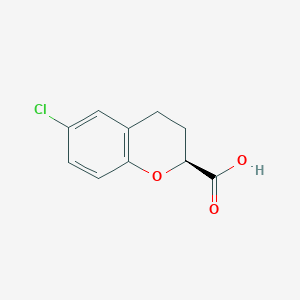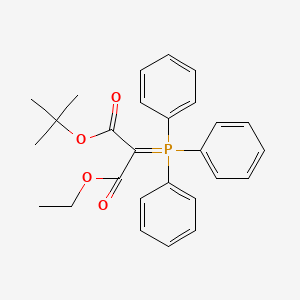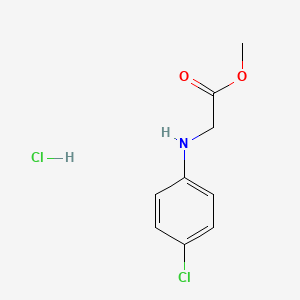
Methyl (4-chlorophenyl)glycinate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-chlorophenyl)glycinate hydrochloride is an organic compound with the molecular formula C9H11Cl2NO2. It is a derivative of glycine, where the glycine molecule is esterified with methanol and substituted with a 4-chlorophenyl group. This compound is commonly used in the synthesis of various organic compounds and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (4-chlorophenyl)glycinate hydrochloride can be synthesized through the esterification of glycine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Preparation of Glycine Methyl Ester: Glycine is treated with methanol and hydrochloric acid to form glycine methyl ester hydrochloride.
Substitution Reaction: The glycine methyl ester hydrochloride is then reacted with 4-chlorobenzyl chloride under basic conditions to yield methyl (4-chlorophenyl)glycinate hydrochloride.
Industrial Production Methods
In industrial settings, the production of methyl (4-chlorophenyl)glycinate hydrochloride involves large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-chlorophenyl)glycinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted phenylglycinates.
Oxidation: The major product is 4-chlorophenylglycine.
Reduction: The major product is 4-chlorophenylglycinol.
Hydrolysis: The major products are 4-chlorophenylglycine and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl (4-chlorophenyl)glycinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of methyl (4-chlorophenyl)glycinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. Additionally, its structural similarity to glycine allows it to interact with glycine receptors and transporters, modulating neurotransmission and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl (4-chlorophenyl)glycinate hydrochloride can be compared with other similar compounds, such as:
Methyl Glycinate Hydrochloride: Lacks the 4-chlorophenyl group, making it less hydrophobic and less reactive in substitution reactions.
Ethyl (4-chlorophenyl)glycinate Hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
4-Chlorophenylglycine: The non-esterified form, which is more polar and less lipophilic.
The uniqueness of methyl (4-chlorophenyl)glycinate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11Cl2NO2 |
|---|---|
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
methyl 2-(4-chloroanilino)acetate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3;1H |
InChI-Schlüssel |
IKCYUWRONPQMCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC1=CC=C(C=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


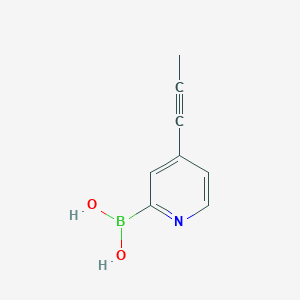

![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15235100.png)
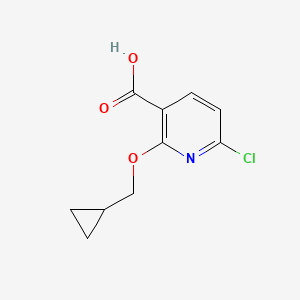
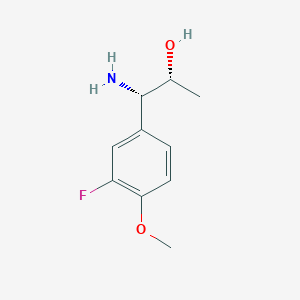
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
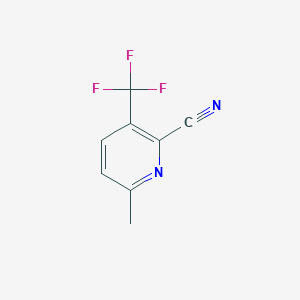
![2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235136.png)
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)
![3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235164.png)

